molecular formula C22H19N3O4 B14159979 6,7-dimethoxy-3-({4-[(E)-phenyldiazenyl]phenyl}amino)-2-benzofuran-1(3H)-one CAS No. 383899-51-2

6,7-dimethoxy-3-({4-[(E)-phenyldiazenyl]phenyl}amino)-2-benzofuran-1(3H)-one

Cat. No.: B14159979
CAS No.: 383899-51-2
M. Wt: 389.4 g/mol
InChI Key: PBKIEPKCIBXSIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-dimethoxy-3-({4-[(E)-phenyldiazenyl]phenyl}amino)-2-benzofuran-1(3H)-one is a complex organic compound characterized by its unique benzofuran structure

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route involves the use of the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process while maintaining efficiency and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

6,7-dimethoxy-3-({4-[(E)-phenyldiazenyl]phenyl}amino)-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of products depending on the nucleophile used.

Scientific Research Applications

6,7-dimethoxy-3-({4-[(E)-phenyldiazenyl]phenyl}amino)-2-benzofuran-1(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-3-({4-[(E)-phenyldiazenyl]phenyl}amino)-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 6,7-dimethoxy-3-({4-[(E)-phenyldiazenyl]phenyl}amino)-2-benzofuran-1(3H)-one include:

Uniqueness

What sets this compound apart is its unique combination of functional groups and structural features, which confer specific chemical and biological properties

Properties

CAS No.

383899-51-2

Molecular Formula

C22H19N3O4

Molecular Weight

389.4 g/mol

IUPAC Name

6,7-dimethoxy-3-(4-phenyldiazenylanilino)-3H-2-benzofuran-1-one

InChI

InChI=1S/C22H19N3O4/c1-27-18-13-12-17-19(20(18)28-2)22(26)29-21(17)23-14-8-10-16(11-9-14)25-24-15-6-4-3-5-7-15/h3-13,21,23H,1-2H3

InChI Key

PBKIEPKCIBXSIO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C(OC2=O)NC3=CC=C(C=C3)N=NC4=CC=CC=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.